Lipophilicity (XLogP3-AA) Advantage Over the Carboxylic Acid Analog
Methyl 6-(benzylamino)-4-methylnicotinate exhibits a computed XLogP3-AA of 2.9, compared to an estimated XLogP3-AA of approximately 1.9–2.4 for 6-(benzylamino)-4-methylnicotinic acid (CAS 1355178-72-1) [1][2]. The esterification of the carboxylic acid to the methyl ester increases lipophilicity by roughly 0.5–1.0 log units, consistent with the general 0.5–0.8 log unit increase observed upon methyl esterification of aromatic carboxylic acids [3]. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (logP 2–4), whereas the acid analog falls below it, potentially limiting passive blood-brain barrier penetration.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 6-(Benzylamino)-4-methylnicotinic acid: XLogP3-AA estimated ~1.9–2.4 (calculated by structural analogy) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 to +1.0 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity favors passive membrane permeability, a critical parameter for CNS-targeted programs or cell-based assays requiring intracellular target engagement.
- [1] PubChem. Methyl 6-(benzylamino)-4-methylnicotinate, CID 102545408. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [2] PubChem. 6-(Benzylamino)-4-methylnicotinic acid, CID 5159628. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
